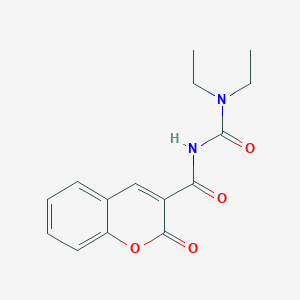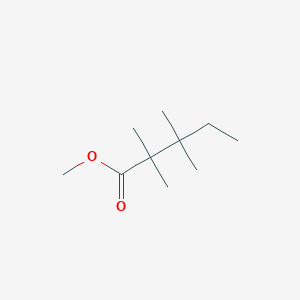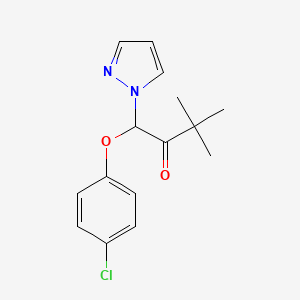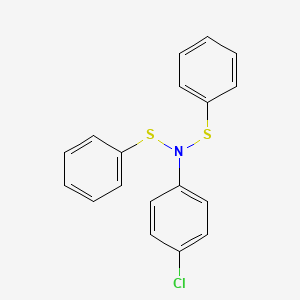
4-Chloro-N,N-bis(phenylsulfanyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N,N-bis(phenylsulfanyl)aniline is an organic compound characterized by the presence of a chloro group and two phenylsulfanyl groups attached to an aniline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline typically involves the reaction of 4-chloroaniline with phenylsulfanyl reagents. One common method involves the use of 4-chloroaniline and benzenesulfinic acid in a water/acetonitrile mixture under electrochemical oxidation conditions . The reaction proceeds through the formation of an intermediate chloronium ion, which subsequently reacts with benzenesulfinic acid to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrochemical setups to ensure efficient and consistent synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-N,N-bis(phenylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Nucleophilic aromatic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-N,N-bis(phenylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-N,N-bis(phenylsulfanyl)aniline involves its interaction with molecular targets through nucleophilic aromatic substitution reactions. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The phenylsulfanyl groups can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloroaniline: A precursor in the synthesis of 4-Chloro-N,N-bis(phenylsulfanyl)aniline.
N,N-Bis(phenylsulfanyl)aniline: Lacks the chloro group but shares similar structural features.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains sulfonimide groups instead of phenylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of both chloro and phenylsulfanyl groups, which impart distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Propiedades
Número CAS |
88047-07-8 |
|---|---|
Fórmula molecular |
C18H14ClNS2 |
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
4-chloro-N,N-bis(phenylsulfanyl)aniline |
InChI |
InChI=1S/C18H14ClNS2/c19-15-11-13-16(14-12-15)20(21-17-7-3-1-4-8-17)22-18-9-5-2-6-10-18/h1-14H |
Clave InChI |
KRYJMEHMJVPOHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SN(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



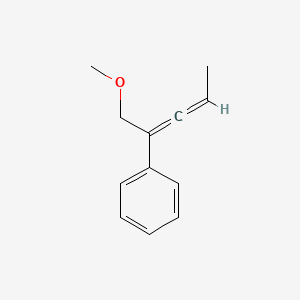
![2-Nitro-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione](/img/structure/B14379432.png)
![1-(4-Butoxyphenyl)-2-[di(propan-2-yl)amino]ethan-1-one](/img/structure/B14379434.png)
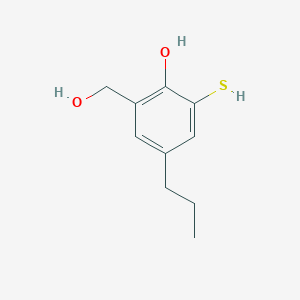
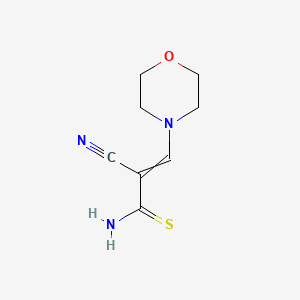
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]acetamide](/img/structure/B14379480.png)
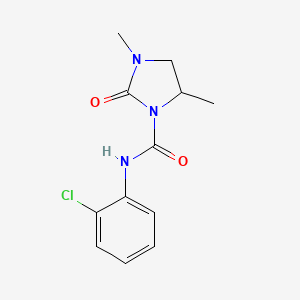
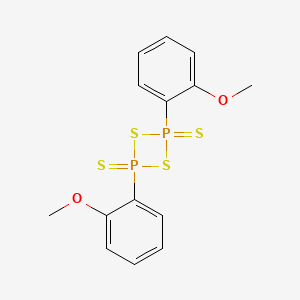
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
